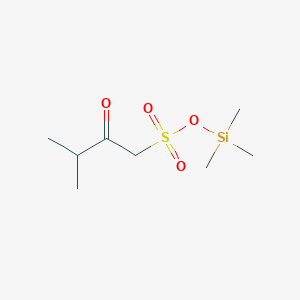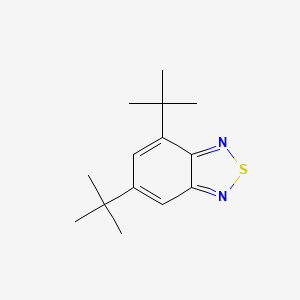
N-Phthalyl-D-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phthalyl-D-glutamine is a derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is characterized by the presence of a phthaloyl group attached to the nitrogen atom of the glutamine molecule. The phthaloyl group is a protective group commonly used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phthalyl-D-glutamine typically involves the reaction of phthalic anhydride with D-glutamine. The reaction is carried out in an alkaline aqueous solution, where the pH is controlled between 9.5 and 11.5. The phthalic anhydride reacts with the amine group of D-glutamine to form the phthaloyl derivative. The reaction mixture is then acidified to a pH of less than 4 to precipitate the product, which is then filtered and purified .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often subjected to further purification steps, such as recrystallization, to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phthalyl-D-glutamine can undergo various chemical reactions, including hydrolysis, reduction, and substitution. The phthaloyl group can be removed under acidic or basic conditions, leading to the formation of D-glutamine. The compound can also participate in nucleophilic substitution reactions, where the phthaloyl group is replaced by other nucleophiles .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to remove the phthaloyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophiles such as amines or alcohols can replace the phthaloyl group under appropriate conditions.
Major Products Formed
The major products formed from the reactions of this compound include D-glutamine, phthalic acid, and various substituted derivatives depending on the nucleophile used in the substitution reactions .
Wissenschaftliche Forschungsanwendungen
N-Phthalyl-D-glutamine has several applications in scientific research:
Chemistry: It is used as a protected form of D-glutamine in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in studies related to amino acid metabolism and protein synthesis.
Medicine: this compound is used in the development of pharmaceuticals and as a research tool to study the effects of glutamine derivatives on cellular processes.
Wirkmechanismus
The mechanism of action of N-Phthalyl-D-glutamine involves its conversion to D-glutamine upon removal of the phthaloyl group. D-glutamine then participates in various metabolic processes, including protein synthesis, nucleotide synthesis, and energy production. The compound can also modulate the activity of enzymes involved in these processes by acting as a substrate or inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phthaloyl-L-glutamic acid: Similar in structure but with an L-glutamic acid backbone.
N-Phthaloyl-L-alanyl-L-glutamine: A dipeptide derivative with similar protective groups.
N-Phthaloyl-DL-glutamine: A racemic mixture of D- and L-glutamine derivatives.
Uniqueness
N-Phthalyl-D-glutamine is unique due to its specific stereochemistry (D-form) and the presence of the phthaloyl protective group. This combination makes it particularly useful in stereospecific synthesis and studies involving D-amino acids .
Eigenschaften
Molekularformel |
C13H12N2O5 |
|---|---|
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
(2R)-5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20)/t9-/m1/s1 |
InChI-Schlüssel |
JMKLVQRQCLMCIN-SECBINFHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)
![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)







![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)

